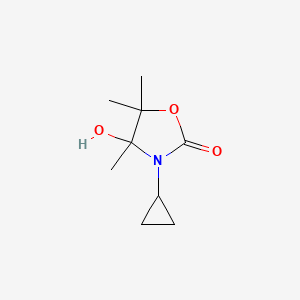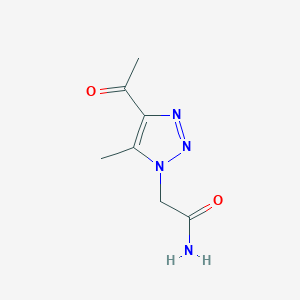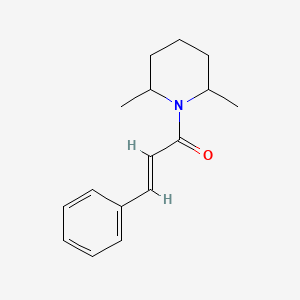
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, also known as BFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFN belongs to the class of piperazine derivatives, which have been extensively studied for their diverse biological activities. In
Mechanism of Action
The exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine exerts its biological activities by modulating various signaling pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have reported that 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has a range of biochemical and physiological effects. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the expression of pro-inflammatory cytokines. In addition, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been reported to have antioxidant activity and protect against oxidative stress. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has also been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in lab experiments is its high purity and good yields obtained through the synthesis method. 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is its high cost, which may limit its use in large-scale experiments. In addition, the exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, which may limit its potential therapeutic applications.
Future Directions
The potential therapeutic applications of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine are still being explored, and there are several future directions for research. One direction is to investigate the efficacy of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in combination with other drugs for the treatment of cancer and inflammation. Another direction is to study the neuroprotective effects of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in other neurodegenerative diseases. Furthermore, the development of more efficient and cost-effective synthesis methods for 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine may increase its availability for research and potential therapeutic applications.
Conclusion:
In conclusion, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound that has significant potential for therapeutic applications. The synthesis method for 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine yields high purity and good yields, and 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential applications in cancer, inflammation, and neurological disorders. While the exact mechanism of action of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is not fully understood, studies have suggested that it modulates various signaling pathways involved in these diseases. Further research is needed to fully explore the potential therapeutic applications of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine, and future directions include investigating its efficacy in combination with other drugs and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves the reaction of 2-fluoro-5-methyl-4-nitroaniline with butyryl chloride and piperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine. This method has been reported to yield 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine in high purity and good yields.
Scientific Research Applications
1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, 1-butyryl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-3-4-15(20)18-7-5-17(6-8-18)14-9-11(2)13(19(21)22)10-12(14)16/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHKWAUINYIMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butan-1-one, 1-[4-(2-fluoro-5-methyl-4-nitrophenyl)-1-piperazinyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B5910181.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)


![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)





![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)